Rhodamine B octadecyl ester perchlorate (CAS 142179-00-8), commonly designated as R18 perchlorate, is a highly lipophilic cationic fluorescent dye engineered for stable integration into hydrophobic matrices. Characterized by an 18-carbon (octadecyl) ester chain and a perchlorate counterion, this compound is primarily procured as a potential-sensitive dye (PSD) for solid-state optical sensors and as a lipophilic energy transfer acceptor in fluorescence resonance energy transfer (FRET) assays. The C18 aliphatic tail serves as a robust hydrophobic anchor, ensuring essentially irreversible insertion into lipid bilayers and polymer membranes, while the perchlorate anion provides optimized solubility and ion-pairing characteristics in non-polar environments such as plasticized poly(vinyl chloride) (PVC). These baseline properties make it a critical raw material for manufacturing disposable ion-selective sensors and commercial membrane fusion assay kits.
Substituting Rhodamine B octadecyl ester perchlorate with standard Rhodamine B, short-chain alkyl esters (e.g., ethyl or hexyl rhodamine), or alternative halide salts compromises both assay integrity and sensor manufacturability. Standard Rhodamine B lacks the hydrophobic C18 anchor, resulting in rapid aqueous leaching from lipid bilayers and complete failure in FRET-based lipid mixing assays where spatial confinement is mandatory [1]. Similarly, short-chain esters readily translocate across planar lipid bilayers, destroying the leaflet-specific localization required for accurate fusion kinetics [2]. Furthermore, substituting the perchlorate anion with a standard chloride salt alters the dye's ion-pairing dynamics; the bulky, weakly coordinating perchlorate is essential for maintaining the dye's solubility and preventing aggregation in the plasticized PVC matrices used for solid-state nitrate and potassium sensors [3].
The efficacy of a membrane probe depends on its ability to remain localized in the target lipid leaflet without translocating or leaching into the aqueous phase. While short-chain derivatives like Rhodamine B ethyl ester (C2RB) exhibit rapid transmembrane translocation that can be measured via current relaxation, Rhodamine B octadecyl ester perchlorate utilizes its C18 chain to firmly anchor into the hydrophobic core of the lipid bilayer. This structural modification reduces rapid translocation to negligible levels compared to the high mobility of C2RB, ensuring that the fluorophore remains stably associated with the membrane for the duration of long-term cellular tracking and FRET assays [1].
| Evidence Dimension | Transmembrane translocation and membrane retention |
| Target Compound Data | Rhodamine B octadecyl ester perchlorate (Stable anchoring, negligible rapid translocation) |
| Comparator Or Baseline | Rhodamine B ethyl ester / C2RB (Rapid translocation across planar lipid bilayers) |
| Quantified Difference | Shift from high transmembrane mobility to stable hydrophobic anchoring |
| Conditions | Planar lipid bilayers and liposome models |
Buyers formulating liposomal assays or cell-tracking kits must use the C18 variant to prevent dye leakage and false-positive fluorescent signals in the aqueous phase.
In the fabrication of disposable optical ion sensors, the fluorescent dye must dissolve uniformly in a plasticized polymer matrix without aggregation, a property heavily influenced by the counterion. When Rhodamine B octadecyl ester perchlorate is utilized as a potential-sensitive dye (PSD) in plasticized PVC membranes containing tridodecylmethylammonium chloride, it achieves a highly sensitive response to nitrate. The sensor demonstrates a detection limit of 0.1 µg/mL and signal increases of up to +300% at 100 mmol/L nitrate concentrations. Standard water-soluble Rhodamine B cannot be formulated into these hydrophobic PVC membranes, resulting in a 0% functional response for solid-state sensing [1].
| Evidence Dimension | Nitrate detection limit and signal response in solid-state PVC |
| Target Compound Data | R18 perchlorate (Detection limit: 0.1 µg/mL; Signal change: up to +300%) |
| Comparator Or Baseline | Standard Rhodamine B (Incompatible with PVC matrix; 0% functional response) |
| Quantified Difference | >300% signal enhancement vs. complete matrix incompatibility |
| Conditions | Plasticized poly(vinyl chloride) (PVC) membrane exposed to aqueous nitrate |
Procurement for solid-state sensor manufacturing requires the specific lipophilicity and counterion of R18 perchlorate to achieve functional integration into PVC films.
FRET-based lipid mixing assays require an acceptor dye that quantitatively reflects membrane fusion without signal degradation from dye diffusion. In assays measuring the fusion of bacterial outer membrane vesicles (OMVs) with fluorophore-doped liposomes, Rhodamine B octadecyl ester perchlorate acts as a highly efficient lipophilic energy transfer acceptor. It enables the precise kinetic tracking of fusion efficiency, reliably quantifying fusion rates up to 9–18% over time. Unmodified fluorophores that lack the C18 anchor rapidly diffuse away from the fusion site, failing to maintain the proximity required for Förster resonance energy transfer and yielding unquantifiable or near-zero stable fusion metrics [1].
| Evidence Dimension | FRET-based fusion efficiency quantification |
| Target Compound Data | R18 perchlorate (Quantifies 9–18% stable fusion efficiency) |
| Comparator Or Baseline | Unmodified non-lipophilic fluorophores (Rapid diffusion; ~0% stable FRET retention) |
| Quantified Difference | Reliable kinetic tracking vs. complete loss of FRET signal |
| Conditions | OMV and fluorophore-doped liposome fusion assay (20:1 ratio) |
Ensures reliable, reproducible lot-to-lot performance for commercial membrane fusion assay kits relying on FRET.
Formulated into plasticized PVC membranes alongside specific ionophores for the commercial manufacturing of disposable, high-sensitivity optical sensors for nitrate, nitrite, and potassium[1].
Procured as the standard lipophilic energy transfer acceptor for in vitro assays evaluating the fusion kinetics of liposomes, viral envelopes, and bacterial outer membrane vesicles (OMVs) [2].
Utilized in live-cell imaging workflows where stable, non-leaching integration into the plasma membrane or mitochondrial membranes is required to prevent background fluorescence [2].
Irritant